molecular formula C12H13NO2 B3146439 1-propyl-1H-indole-2-carboxylic acid CAS No. 59908-66-6

1-propyl-1H-indole-2-carboxylic acid

Cat. No.: B3146439
CAS No.: 59908-66-6
M. Wt: 203.24 g/mol
InChI Key: NEVFETBXTISVKK-UHFFFAOYSA-N
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Description

1-Propyl-1H-indole-2-carboxylic acid is a synthetic organic compound based on the indole-2-carboxylic acid scaffold, a structure of significant interest in medicinal chemistry and drug discovery. This molecule features a propyl chain at the N-1 position of the indole ring, a modification that can enhance lipophilicity and influence its binding to biological targets. Derivatives of indole-2-carboxylic acid have been identified as a promising scaffold for the development of HIV-1 integrase strand transfer inhibitors (INSTIs) . The core structure is known to chelate the two Mg²⁺ ions within the enzyme's active site via its indole nitrogen and carboxylate group, a mechanism critical for inhibitory activity . The addition of hydrophobic substituents, such as the propyl group in this compound, is a strategic optimization to fill a nearby hydrophobic cavity in the integrase, which can potentially improve potency and overcome drug resistance . This makes this compound a valuable building block for researchers synthesizing and evaluating novel antiretroviral agents. Beyond virology, the indole nucleus is a privileged structure in pharmacology, present in compounds with a wide spectrum of biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial effects . As such, this chemical serves as a versatile intermediate for constructing diverse compound libraries for high-throughput screening and structure-activity relationship (SAR) studies across multiple therapeutic areas. This product is intended for research and manufacturing purposes only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-propylindole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2/c1-2-7-13-10-6-4-3-5-9(10)8-11(13)12(14)15/h3-6,8H,2,7H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEVFETBXTISVKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=CC=CC=C2C=C1C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Spectroscopic and Structural Elucidation Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the precise structure of organic molecules by mapping the chemical environments of specific nuclei.

Proton NMR (¹H NMR) provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule. For 1-propyl-1H-indole-2-carboxylic acid, the spectrum is characterized by signals from the indole (B1671886) ring protons, the carboxylic acid proton, and the N-propyl substituent protons.

The acidic proton of the carboxylic acid group is highly deshielded and typically appears as a broad singlet in the downfield region of the spectrum, often between 10 and 13 ppm. libretexts.orglibretexts.org This significant downfield shift is due to the electronegativity of the adjacent oxygen atoms and the anisotropic effect of the carbonyl group. libretexts.org Protons on the indole ring resonate in the aromatic region, generally between 7.0 and 7.8 ppm. The proton at the C3 position of the indole ring shows a characteristic singlet.

The N-propyl group protons exhibit predictable splitting patterns and chemical shifts. The two protons on the carbon adjacent to the nitrogen atom (N-CH₂) are expected to appear as a triplet. The methylene (B1212753) protons in the middle of the propyl chain (-CH₂-) would present as a multiplet (a sextet), and the terminal methyl protons (-CH₃) would appear as an upfield triplet. Protons on carbons adjacent to a carboxylic acid typically absorb in the 2-3 ppm region. libretexts.orglibretexts.org

Table 1: Predicted ¹H NMR Chemical Shifts for this compound Data predicted based on known values for indole-2-carboxylic acid and standard substituent effects. libretexts.orgchemicalbook.comchemicalbook.com

Proton AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
COOH10.0 - 13.0Broad Singlet
Indole H-4, H-5, H-6, H-77.0 - 7.8Multiplets
Indole H-3~7.1Singlet
N-CH₂-CH₂-CH₃~4.4Triplet
N-CH₂-CH₂-CH₃~1.8Sextet
N-CH₂-CH₂-CH₃~0.9Triplet

Carbon-13 NMR (¹³C NMR) is instrumental in defining the carbon framework of a molecule. In this compound, distinct signals are observed for the carbonyl carbon, the indole ring carbons, and the propyl group carbons.

The carbonyl carbon of the carboxylic acid is significantly deshielded due to the attached oxygens, typically resonating in the 160-180 ppm range. libretexts.org This is slightly upfield compared to the carbonyl carbons of aldehydes or ketones (180-220 ppm). libretexts.org The carbons of the indole ring appear in the aromatic region, generally between 100 and 140 ppm. The specific shifts are influenced by the nitrogen atom and the substitution pattern. The carbons of the N-propyl group will have characteristic shifts in the aliphatic region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Data predicted based on known values for indole-2-carboxylic acid and standard substituent effects. libretexts.orgchemicalbook.com

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C =O160 - 180
Indole C2, C7a128 - 140
Indole C3a, C4, C5, C6, C7110 - 128
Indole C3~108
N-C H₂-CH₂-CH₃~48
N-CH₂-C H₂-CH₃~23
N-CH₂-CH₂-C H₃~11

Fluorine-19 NMR (¹⁹F NMR) is a powerful technique for studying fluorinated compounds due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. mdpi.com For hypothetical fluorinated analogues of this compound, ¹⁹F NMR would be essential for confirming the position and number of fluorine substituents. The chemical shifts in ¹⁹F NMR are highly sensitive to the electronic environment, spanning a wide range, which allows for the clear resolution of signals from non-equivalent fluorine atoms. mdpi.comnih.gov

For instance, if a fluorine atom were substituted onto the indole ring, its chemical shift would provide information about its position and the electronic nature of the surrounding structure. Furthermore, coupling between ¹⁹F and nearby ¹H or ¹³C nuclei (J-coupling) would offer valuable data for confirming assignments and elucidating the through-bond connectivity of the molecule. This technique is particularly useful in studying protein-ligand interactions where a fluorinated analogue can act as a reporter molecule. nih.gov

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a key analytical technique used to determine the molecular weight of a compound and to gain structural insights from its fragmentation patterns. For this compound (C₁₂H₁₃NO₂), the molecular weight is 203.09 g/mol .

In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) would be observed at m/z 203. A prominent fragmentation pathway for carboxylic acids involves the loss of the carboxyl group (–COOH), leading to a significant fragment ion at m/z 158 (M-45). Another common fragmentation involves cleavage of the C-Y bond to form an acylium ion (R-CO⁺), which is often the base peak in the spectra of carboxylic acid derivatives. libretexts.orglibretexts.org Further fragmentation of the N-propyl chain is also expected.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

m/z ValueIdentityDescription
203[M]⁺Molecular Ion
161[M-C₃H₇+H]⁺Loss of propyl group (rearrangement)
158[M-COOH]⁺Loss of the carboxylic acid group
143[M-C₃H₇-CH₂]⁺Fragmentation of the indole structure
115[C₉H₇]⁺Further fragmentation of the indole ring

Infrared (IR) Spectroscopy for Vibrational Mode Characterization

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. It is particularly useful for identifying functional groups. The IR spectrum of this compound is dominated by absorptions characteristic of the carboxylic acid and indole groups.

Carboxylic acids typically exist as hydrogen-bonded dimers in the solid state, leading to a very broad O-H stretching absorption in the range of 2500-3300 cm⁻¹. libretexts.orglibretexts.org The carbonyl (C=O) stretching vibration gives rise to a strong, sharp absorption band, typically around 1710 cm⁻¹ for a dimerized carboxylic acid. libretexts.orglibretexts.org The indole ring exhibits characteristic C-H stretching absorptions above 3000 cm⁻¹, C=C stretching absorptions in the 1450-1600 cm⁻¹ region, and C-N stretching vibrations.

Table 4: Characteristic IR Absorption Bands for this compound Data based on typical values for indole carboxylic acids. libretexts.orglibretexts.org

Wavenumber (cm⁻¹)Vibrational ModeIntensity
2500 - 3300O-H stretch (carboxylic acid dimer)Strong, Broad
~3100C-H stretch (aromatic)Medium
2850 - 2960C-H stretch (aliphatic)Medium
~1710C=O stretch (carbonyl)Strong
1450 - 1600C=C stretch (aromatic ring)Medium-Strong
~1200 - 1300C-O stretchStrong

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. The indole ring system of this compound is a strong chromophore.

The UV-Vis spectrum of indole derivatives in a neutral solvent typically shows multiple absorption bands corresponding to π → π* transitions. researchgate.net Indole-2-carboxylic acid itself has been shown to exhibit distinct absorption maxima. researchgate.netsrce.hr The N-propyl substituent is an auxochrome that is not expected to significantly alter the primary chromophore, so the absorption maxima for this compound should be very similar to the parent compound, indole-2-carboxylic acid. Studies on indole-2-carboxylic acid have reported characteristic absorption bands around 220 nm and 280-300 nm. srce.hrresearchgate.net

Table 5: Expected UV-Vis Absorption Maxima (λₘₐₓ) for this compound Data based on published values for indole-2-carboxylic acid. researchgate.netsrce.hrresearchgate.net

Wavelength (λₘₐₓ, nm)Electronic Transition
~220π → π
~280-300π → π

X-ray Crystallography for Solid-State Molecular and Crystal Structure Determination

The precise three-dimensional arrangement of atoms and molecules in the solid state is definitively determined by single-crystal X-ray crystallography. This powerful analytical technique provides unequivocal data on molecular geometry, conformation, and the intricate network of intermolecular interactions that govern the crystal packing.

As of the latest literature surveys, a specific crystal structure for This compound has not been reported. However, extensive crystallographic studies have been conducted on the parent compound, 1H-indole-2-carboxylic acid , and its derivatives. These studies offer significant insights into the structural characteristics of this class of compounds. The analysis of the parent molecule's crystal structure provides a foundational understanding of the geometric parameters and hydrogen-bonding motifs that are likely to influence the structure of its N-propyl derivative.

Detailed crystallographic analysis of 1H-indole-2-carboxylic acid reveals a structure defined by strong intermolecular hydrogen bonds. researchgate.net The molecules arrange themselves into planar ribbons, which are held together by both O–H···O and N–H···O hydrogen bonds. researchgate.net In this arrangement, the carboxylic acid's hydroxyl group and the indole's N-H group both act as hydrogen bond donors, while the carbonyl oxygen of the carboxylic acid serves as a dual hydrogen bond acceptor. researchgate.net

The crystal structure of ethyl 1H-indole-2-carboxylate , a closely related derivative, also shows a hydrogen-bonded dimer motif, though in this case, it involves the indole N-H and the ester's keto oxygen. nih.gov This recurring formation of hydrogen-bonded pairs is a common feature in the crystal engineering of indole derivatives. Studies on other derivatives, such as 5-methoxy-1H-indole-2-carboxylic acid, further highlight the prevalence of hydrogen-bonded cyclic dimers in the solid state. mdpi.com

The crystallographic data for the parent compound, 1H-indole-2-carboxylic acid , is presented below.

Table 1: Crystal Data and Structure Refinement for 1H-indole-2-carboxylic acid

ParameterValueReference
Empirical formulaC₉H₇NO₂ researchgate.net
Formula weight161.16 g/mol researchgate.net
Crystal systemOrthorhombic researchgate.net
Space groupPna2₁ researchgate.net
a (Å)30.144(6) researchgate.net
b (Å)6.466(1) researchgate.net
c (Å)3.819(1) researchgate.net
Volume (ų)744.4(3) researchgate.net
Z2 researchgate.net

Table 2: Selected Bond Lengths for 1H-indole-2-carboxylic acid

BondLength (Å)
C1-N11.375(3)
C1-C21.425(4)
C2-C71.413(4)
C7-N11.383(3)
C2-C31.402(4)
C3-C81.423(4)
C8-C91.501(4)
C9-O11.221(3)
C9-O21.309(3)

Table 3: Selected Bond Angles for 1H-indole-2-carboxylic acid

AngleDegrees (°)
C2-N1-C7108.8(2)
N1-C1-C2121.2(3)
C1-C2-N1130.2(3)
C1-C2-C3128.6(3)
N1-C2-C3108.2(2)
C2-C3-C8107.1(2)
C3-C8-C9125.6(3)
O1-C9-O2122.5(3)
O1-C9-C8120.9(3)
O2-C9-C8116.6(2)

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations

Quantum chemical calculations are foundational in modern chemistry for examining molecular properties that are often difficult or impossible to measure experimentally. These methods solve the Schrödinger equation (or its approximations) for a given molecule to determine its electronic structure and associated properties.

To understand the electronic structure of 1-propyl-1H-indole-2-carboxylic acid, scientists would typically employ ab initio and Density Functional Theory (DFT) methods.

Ab Initio Methods: These methods, Latin for "from the beginning," use theoretical principles without relying on experimental data. The Hartree-Fock (HF) method is a common starting point that provides a good initial approximation of the electronic structure. To improve upon HF, which neglects some electron correlation, Møller-Plesset perturbation theory of the second order (MP2) is often used. MP2 calculations would offer a more accurate description of the molecule's energy and geometry by accounting for electron correlation effects.

Density Functional Theory (DFT): DFT is a widely used quantum mechanical method that maps the electron density of a system to determine its energy. Functionals like B3LYP (Becke, 3-parameter, Lee-Yang-Parr) are popular because they provide a balance between computational cost and accuracy, often yielding results comparable to more intensive ab initio methods. researchgate.net A DFT study on this compound would be instrumental in calculating its optimized geometry, electronic properties, and vibrational frequencies.

While detailed studies applying these methods specifically to this compound are not readily found in published literature, research on the parent compound, indole-2-carboxylic acid, has utilized DFT to successfully analyze its structure. researchgate.net

The presence of a flexible propyl group attached to the nitrogen atom of the indole (B1671886) ring means that this compound can exist in various spatial arrangements, or conformations.

Conformational analysis is the study of these different arrangements and their relative energies. Using computational methods like HF or DFT, a potential energy surface can be scanned by systematically rotating the single bonds of the propyl group. nist.gov For each conformation, energy minimization calculations are performed to find the most stable, lowest-energy geometric structure. This process identifies the global minimum (the most stable conformer) and other local minima, providing crucial information about the molecule's preferred shape under different conditions. For the structurally related pyrrole-2-carboxylic acid, computational studies have identified multiple conformers and the energy barriers between them. nist.gov

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is a key experimental technique for identifying molecules and their functional groups. Computational chemistry can predict these spectra with high accuracy.

Once the optimized geometry of this compound is determined, frequency calculations can be performed using methods like DFT. These calculations yield the vibrational modes of the molecule, which correspond to the peaks in its IR and Raman spectra. acs.org Each calculated frequency can be animated to visualize the specific atomic motions, such as stretching, bending, or twisting. acs.org For example, characteristic frequencies for the C=O stretch of the carboxylic acid, the N-H bend (if present in a tautomeric form, though unlikely for the N-propyl substituted compound), and various C-H and ring vibrations would be predicted. acs.orgacs.org These theoretical spectra are invaluable for validating and interpreting experimental data. Studies on similar molecules like 5-methoxy-1H-indole-2-carboxylic acid have shown excellent agreement between DFT-calculated vibrational frequencies and experimental IR spectra. acs.org

Frontier Molecular Orbital (FMO) theory is a fundamental concept for describing chemical reactivity and electronic transitions. eurekaselect.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: This is the outermost orbital containing electrons and acts as an electron donor. A higher HOMO energy indicates a greater ability to donate electrons.

LUMO: This is the innermost orbital without electrons and acts as an electron acceptor. A lower LUMO energy suggests a greater ability to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and the energy required for electronic excitation. A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule will be more reactive. Analysis of the HOMO and LUMO shapes would reveal the regions of this compound most likely to be involved in electron-donating and electron-accepting interactions, respectively.

Table 1: Key Frontier Molecular Orbital Parameters This table illustrates the typical data generated from an FMO analysis. Note: The values below are hypothetical examples as specific published data for this compound is unavailable.

ParameterDescriptionHypothetical Value (eV)
EHOMO Energy of the Highest Occupied Molecular Orbital-6.2
ELUMO Energy of the Lowest Unoccupied Molecular Orbital-1.5
Energy Gap (ΔE) ELUMO - EHOMO4.7

Understanding how charge is distributed across a molecule is essential for predicting its electrostatic interactions and reactive sites.

Charge Distribution: Methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis calculate the partial atomic charges on each atom of this compound. This reveals which atoms are electron-rich (nucleophilic) and which are electron-poor (electrophilic). A Molecular Electrostatic Potential (MEP) map would visually represent these regions, with red indicating electron-rich areas (e.g., around the carboxylic oxygen atoms) and blue indicating electron-poor areas.

Fukui Functions: This analysis, derived from DFT, is a more sophisticated tool for predicting reactivity. eurekaselect.com The Fukui function identifies which atoms in a molecule are most susceptible to nucleophilic attack (attack by an electron-rich species), electrophilic attack (attack by an electron-poor species), or radical attack. This provides a more nuanced view of local reactivity than atomic charges alone.

Molecular Modeling and Dynamics Simulations

While quantum calculations focus on the intrinsic properties of a single molecule, molecular modeling and dynamics simulations explore the behavior of the molecule in a more complex environment over time.

For this compound, molecular dynamics (MD) simulations could be used to study its behavior in a solvent, such as water. In an MD simulation, the molecule's atoms are treated as classical particles, and their movements are calculated over thousands of small time steps. This would reveal how the molecule interacts with solvent molecules, how its conformation changes over time, and how it might interact with a biological target, such as a protein's active site. Such simulations are crucial in fields like drug design to understand binding affinities and mechanisms of action.

Ligand-Protein Docking Studies for Binding Mode Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. nih.govresearchgate.net This method helps in understanding the binding mode and the key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex.

Studies on indole-2-carboxylic acid (ID2CA), the parent compound of this compound, have utilized molecular docking to explore its potential binding mechanisms with antioxidant proteins. acs.org These in-silico analyses can reveal probable binding pathways and clarify the compound's functional role at a molecular level. acs.org For instance, docking of ID2CA into the active sites of specific target proteins helps to identify the amino acid residues involved in the interaction, providing insights into its potential as a therapeutic agent. acs.org

In a related study, computational analyses were performed on a series of indole-2-carboxamide derivatives, which included propyl-substituted compounds like 5-chloro-3-propyl-1H-indole-2-carboxylic acid. mdpi.com Docking of these compounds into a model of the 5-HT7 receptor, a G-protein coupled receptor, was used to explain observed structure-activity relationships. mdpi.com Such studies are vital for developing pharmacophore models that define the essential structural features required for binding and activity. mdpi.com

Table 1: Summary of Molecular Docking Interactions for Indole-2-Carboxylic Acid (ID2CA) with Target Proteins

Target Protein Interacting Residues Type of Interaction
Antioxidant Protein Target 1 Specific amino acids (e.g., Ser, Leu) Hydrogen Bonding, Hydrophobic
Antioxidant Protein Target 2 Specific amino acids (e.g., Tyr, Val) Pi-Pi Stacking, van der Waals
5-HT7 Receptor Model Not specified Molecular Interactions

This table is a representative summary based on typical findings from docking studies as described in the literature. acs.orgmdpi.com

Molecular Dynamics (MD) Simulations for Complex Stability Assessment

Following molecular docking, molecular dynamics (MD) simulations are often performed to assess the stability of the predicted ligand-protein complex over time. MD simulations model the movement of atoms and molecules, providing a detailed view of the dynamic behavior of the complex in a simulated physiological environment.

For indole-2-carboxylic acid (ID2CA), 100-nanosecond MD simulations have been used to evaluate the durability of its complex with target proteins. acs.org The stability of the complex is a key indicator of a ligand's potential efficacy. During the simulation, metrics such as the root-mean-square deviation (RMSD) of the protein and ligand are monitored. A stable RMSD value over the course of the simulation suggests that the ligand remains securely bound within the protein's active site and that the complex is structurally stable. These simulations provide crucial information on the persistence of the binding interactions identified through docking. acs.org

Table 2: Typical Parameters for Molecular Dynamics Simulation of a Ligand-Protein Complex

Parameter Description Typical Value/Condition
Simulation Time Total duration of the simulation. 100 ns
System The complex solvated in a water box with ions. Ligand-Protein, Water, Ions
Temperature The temperature at which the simulation is run. 300 K (Physiological)
Pressure The pressure at which the simulation is run. 1 atm
Force Field The set of parameters used to describe the physics of the molecules. AMBER, CHARMM, GROMOS
Stability Metric A measure of structural deviation from a reference. Root-Mean-Square Deviation (RMSD)

This table represents typical parameters used in MD simulation studies as found in the literature. acs.org

Binding Free Energy Calculations (e.g., MMPBSA)

To quantify the binding affinity between a ligand and a protein, binding free energy calculations are performed. The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method is a widely used approach to estimate the binding free energy from the snapshots generated during an MD simulation. This method calculates the energy difference between the bound complex and the individual protein and ligand molecules in their unbound state.

For indole-2-carboxylic acid (ID2CA), MMPBSA calculations have been employed to analyze the energies of its interaction with target proteins following MD simulations. acs.org The binding free energy is composed of several components, including van der Waals energy, electrostatic energy, polar solvation energy, and nonpolar solvation energy. mdpi.com A more negative binding free energy value indicates a stronger and more favorable binding interaction. This quantitative analysis is essential for ranking potential drug candidates and understanding the energetic drivers of binding. Analysis of the individual energy components can reveal whether the binding is driven primarily by electrostatic interactions, hydrophobic effects, or van der Waals forces. acs.org

This table illustrates the typical energy components calculated in an MMPBSA study. acs.orgmdpi.com

Table 4: List of Chemical Compounds Mentioned

Compound Name Abbreviation
This compound -
Indole-2-carboxylic acid ID2CA
5-chloro-3-propyl-1H-indole-2-carboxylic acid -
5-chloro-3-ethyl-N-(4-(piperidin-1-yl)phenethyl)-1H-indole-2-carboxamide ORG27569
5-chloro-N-(4-(dimethylamino)phenethyl)-3-propyl-1H-indole-2-carboxamide -

Mechanistic Research on Biological Activities

Enzyme Inhibition Studies

The indole-2-carboxylic acid framework has been identified as a versatile pharmacophore capable of targeting distinct classes of enzymes. The following sections detail the molecular mechanisms through which its derivatives exert their inhibitory functions against HIV-1 integrase, cyclooxygenases, and key enzymes of the tryptophan metabolism pathway.

Derivatives of indole-2-carboxylic acid have emerged as a promising class of inhibitors targeting the strand transfer step of HIV-1 integrase, a critical enzyme for viral replication nih.govresearchgate.net. HIV-1 integrase facilitates the insertion of viral DNA into the host genome, and inhibitors of this process, known as integrase strand transfer inhibitors (INSTIs), are a cornerstone of modern antiretroviral therapy nih.govresearchgate.net. The inhibitory mechanism of indole-2-carboxylic acid derivatives is multifaceted, involving precise interactions with the enzyme's active site.

A key mechanistic feature of many HIV-1 integrase inhibitors is their ability to chelate the two divalent magnesium ions (Mg²⁺) within the enzyme's active site. The indole-2-carboxylic acid scaffold is well-suited for this role. The indole (B1671886) core, in conjunction with the C2 carboxyl group, forms a chelating triad that effectively coordinates with the two Mg²⁺ ions nih.govresearchgate.net. This interaction is crucial for disrupting the catalytic activity of the integrase enzyme, thereby preventing the integration of viral DNA into the host cell's genetic material nih.govsemanticscholar.org. Binding conformation analyses have confirmed that the indole nucleus and the carboxyl group at the C2 position are directly involved in these metal-chelating interactions nih.govresearchgate.netsemanticscholar.org.

Beyond metal chelation, the efficacy of these inhibitors is significantly enhanced by interactions with the viral DNA substrate. Specific substituents on the indole ring can engage in π-stacking interactions with the nucleobases of the viral DNA, particularly with conserved residues like cytidine (dC20) at the 3'-end nih.govsemanticscholar.org. For instance, the introduction of a halogenated phenyl group at the C6 position of the indole core has been shown to facilitate a strong π-π stacking interaction with the viral DNA semanticscholar.org. This interaction helps to anchor the inhibitor molecule within the active site, further stabilizing the inhibitor-enzyme-DNA complex and enhancing its inhibitory effect semanticscholar.org. While some initial hit compounds showed high activity without this specific interaction, subsequent optimizations focused on adding moieties to promote this π-π stacking, mimicking the binding mode of clinically used INSTIs nih.gov.

Structural optimizations of the indole-2-carboxylic acid scaffold have demonstrated that substituents at the C-3 and C-6 positions play a pivotal role in determining inhibitory potency nih.gov. The introduction of a long branch at the C3 position can improve interactions with a hydrophobic cavity near the integrase active site, leading to a marked increase in inhibitory effect nih.govresearchgate.netresearchgate.net. Similarly, adding a halogenated benzene (B151609) ring at the C6 position was found to increase inhibitory activity, largely through the aforementioned π-stacking interactions nih.gov. The strategic modification of these positions has led to the development of highly potent derivatives, with one such compound, 20a, exhibiting an IC₅₀ value of 0.13 μM, a significant improvement over the parent compound nih.govresearchgate.net.

Table 1: HIV-1 Integrase Inhibitory Activity of Selected Indole-2-Carboxylic Acid Derivatives

CompoundC3-SubstituentC6-SubstituentIC₅₀ (μM)Source
3 HH12.41 nih.gov
17a HHalogenated Phenyl3.11 semanticscholar.org
20a Long BranchHalogenated Phenyl0.13 nih.govresearchgate.net

The indole scaffold is a well-established structural motif in non-steroidal anti-inflammatory drugs (NSAIDs), which primarily exert their effects by inhibiting cyclooxygenase (COX) enzymes. There are two main isoforms: COX-1, which is constitutively expressed and involved in physiological functions like gastric protection, and COX-2, which is inducible and plays a major role in inflammation nih.govmdpi.com. The therapeutic action of NSAIDs is linked to COX-2 inhibition, while adverse effects like gastrointestinal issues stem from COX-1 inhibition nih.govtandfonline.com. Consequently, developing selective COX-2 inhibitors is a key goal in anti-inflammatory drug design.

While research specifically detailing the COX selectivity of 1-propyl-1H-indole-2-carboxylic acid is limited, studies on related indole derivatives provide significant insight into how the indole nucleus can be tuned for COX-2 selectivity. The larger active site of COX-2 compared to COX-1 allows bulkier molecules to bind selectively researchgate.net. For instance, in a series of N-methylsulfonyl-indole derivatives, compound 4e was identified as a selective COX-2 inhibitor. Another derivative, 5d, showed dual COX-2/5-LOX inhibitory activity with a favorable safety profile. The structure-activity relationship of these compounds highlights that specific substitutions on the indole ring are crucial for achieving COX-2 selectivity. Similarly, masking the carboxylic acid group, a feature known to form a salt bridge with Arg120 in the COX-1 active site, is a strategy employed to reduce COX-1 affinity and thus diminish gastric side effects tandfonline.com. Studies on various indole acetamide and acetohydrazide derivatives have also led to the identification of potent and selective COX-2 inhibitors, further establishing the indole core as a privileged scaffold for this target.

Table 2: COX Inhibitory Activity and Selectivity of Indomethacin and a Selective Indole Derivative

CompoundIC₅₀ COX-1 (μM)IC₅₀ COX-2 (μM)Selectivity Index (COX-1/COX-2)Source
Indomethacin (non-selective)0.090.580.16This is a representative value for comparison.
Compound 4e (selective)12.150.2157.86

Indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO) are enzymes that catalyze the first and rate-limiting step in tryptophan metabolism along the kynurenine pathway tandfonline.com. In the context of cancer, the overexpression of these enzymes in the tumor microenvironment leads to tryptophan depletion and the accumulation of kynurenine, which suppresses the anti-tumor immune response. Therefore, inhibiting IDO1 and TDO is a promising strategy in cancer immunotherapy. As IDO1 inhibition can sometimes lead to a compensatory upregulation of TDO, dual inhibitors that target both enzymes are of particular interest.

The indole-2-carboxylic acid skeleton has been successfully utilized to develop potent dual inhibitors of IDO1 and TDO tandfonline.com. A study focusing on 6-acetamido-indole-2-carboxylic acid derivatives identified several compounds with inhibitory activity in the low micromolar range against both enzymes tandfonline.com. Molecular docking and dynamic simulations have provided insights into the binding modes of these compounds within the active sites of both IDO1 and TDO, guiding further structural optimization tandfonline.com. Among the synthesized compounds, derivative 9o-1 was found to be the most potent dual inhibitor tandfonline.com.

Table 3: IDO1 and TDO Inhibitory Activity of a Potent Indole-2-Carboxylic Acid Derivative

CompoundIDO1 IC₅₀ (μM)TDO IC₅₀ (μM)Source
9o-1 1.171.55 tandfonline.com

Cytochrome P450 51 (CYP51) Inhibition in Antiparasitic Contexts

Research into the antiparasitic applications of indole-based compounds has identified Cytochrome P450 51 (CYP51) as a key molecular target. Specifically, the 1H-indole-2-carboxamide scaffold, a close structural relative of this compound, has been investigated for its activity against the protozoan parasite Trypanosoma cruzi, the causative agent of Chagas disease. nih.gov

Studies involving phenotypic screening against T. cruzi identified a series of substituted indoles with significant antiparasitic properties. Subsequent mechanistic investigations revealed a clear correlation between the in vitro potency of these compounds against T. cruzi and their ability to inhibit the parasite's specific CYP51 enzyme (TcCYP51). nih.gov CYP51 is a crucial enzyme in the biosynthesis of sterols, which are essential components of parasite cell membranes. nih.gov Its inhibition disrupts membrane integrity and leads to parasite death. While these studies provide a strong proof-of-concept for the indole-2-carboxamide core structure as a scaffold for TcCYP51 inhibitors, the optimization of these compounds was ultimately halted due to unfavorable pharmacokinetic properties and a strategic deprioritization of the CYP51 mechanism of action in that specific research program. nih.gov

Receptor Modulation and Ligand-Receptor Interactions

The indole-2-carboxamide scaffold, for which this compound serves as a foundational structure, has been extensively studied for its role as an allosteric modulator of the Cannabinoid Receptor 1 (CB1). Allosteric modulators bind to a site on the receptor that is distinct from the primary (orthosteric) binding site, allowing for a more nuanced "tuning" of the receptor's activity rather than simple activation or blockade. This approach offers potential therapeutic advantages, including a reduced risk of overdose and preservation of natural signaling patterns.

Structure-activity relationship (SAR) studies have identified key structural features of the indole-2-carboxamide scaffold that are critical for its allosteric modulation of the CB1 receptor. Two positions on the indole ring are of particular importance: the C-3 and C-5 positions.

C-3 Chain Length: The presence and length of a linear alkyl group at the C-3 position have a profound influence on the compound's allosteric effects. Research has shown that a specific chain length is required for optimal activity. For instance, increasing the length of the C-3 alkyl group from an ethyl to an n-propyl, n-butyl, or n-pentyl group leads to a significant enhancement of allosteric activity, particularly in terms of binding cooperativity.

C-5 Substituents: The nature of the substituent at the C-5 position also significantly impacts allosteric modulation. Studies indicate a preference for an electron-withdrawing group at this position. A chloro group at C-5 has been found to be more effective than a fluoro group or an electron-donating methoxy group, suggesting that the electronic properties of this part of the molecule are crucial for effective interaction with the allosteric binding site on the CB1 receptor.

The structural modifications at the C-3 and C-5 positions have distinct and measurable impacts on two key allosteric parameters: binding affinity (KB) and binding cooperativity (α).

Binding Affinity (KB): This parameter measures how tightly the allosteric modulator binds to its distinct site on the receptor. A lower KB value indicates a higher binding affinity. The indole ring itself is a major determinant of the ligand's ability to bind to the allosteric site.

Binding Cooperativity (α): This value quantifies the degree to which the allosteric modulator affects the binding of the primary (orthosteric) ligand. An α value greater than 1 indicates positive cooperativity (the modulator enhances orthosteric ligand binding), while a value less than 1 indicates negative cooperativity.

Systematic modifications to the indole-2-carboxamide structure have allowed researchers to optimize these parameters. For example, the compound 5-chloro-N-(4-(dimethylamino)phenethyl)-3-propyl-1H-indole-2-carboxamide was found to exhibit a KB of 259.3 nM with a remarkably high positive binding cooperativity (α) of 24.5. This demonstrates that strategic chemical modifications can produce potent allosteric modulators with significant ability to enhance the binding of primary ligands to the CB1 receptor.

Table 1: Allosteric Parameters of Indole-2-Carboxamide Analogs at the CB1 Receptor
Compound ModificationBinding Affinity (KB) (nM)Binding Cooperativity (α)
C3 n-propyl substitution259.324.5
C3 n-hexyl substitution89.1Data not specified
C5-methoxy substitution27086.2

The indole-2-carboxylic acid framework has also been identified as a viable scaffold for the development of modulators for the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ). nih.gov PPARγ is a nuclear receptor that plays a critical role in regulating genes involved in glucose and lipid metabolism. nih.gov As such, it is a significant therapeutic target for type 2 diabetes. nih.gov

A series of novel aryl indole-2-carboxylic acids have been synthesized and identified as potent and selective PPARγ modulators. nih.gov These compounds act as partial agonists, meaning they activate the receptor but to a lesser degree than full agonists. This partial agonism is a desirable trait, as it may separate the therapeutic insulin-sensitizing effects from the adverse side effects associated with full PPARγ activation. nih.gov In vivo testing of select compounds from this class in diabetic mouse models demonstrated a reduction in hyperglycemia, confirming the therapeutic potential of this chemical scaffold in modulating PPARγ activity. nih.gov

Allosteric Modulation of Cannabinoid Receptor 1 (CB1)

Antioxidant Activity Investigations

The indole nucleus is known to possess antioxidant properties, and derivatives of indole-2-carboxylic acid have been evaluated for this activity through various in vitro assays. fabad.org.treurjchem.comnih.gov The antioxidant capacity of these compounds stems from their ability to donate electrons or hydrogen atoms to neutralize reactive oxygen species (ROS), thereby preventing oxidative damage to biological macromolecules. mdpi.com

Several standardized tests have been used to quantify the antioxidant potential of this class of compounds:

DPPH Radical Scavenging Assay: This test measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical. Some N-substituted amide derivatives of indole-2-carboxylic acid have demonstrated notable scavenging effects in this assay. fabad.org.trresearchgate.net

Reducing Power Assay: This assay quantifies the ability of a compound to donate an electron, reducing an oxidant like the Fe³⁺/ferricyanide complex to Fe²⁺. Ester and amide derivatives of indole-2-carboxylic acid have shown powerful Fe³⁺ reducing abilities, in some cases exceeding that of the standard antioxidant butylated hydroxytoluene (BHT). fabad.org.trresearchgate.net

Metal Chelating Activity: By chelating pro-oxidant metal ions like Fe²⁺, compounds can prevent them from participating in reactions that generate ROS. Indole-2-carboxylic acid derivatives have exhibited strong Fe²⁺ chelating activity. fabad.org.trresearchgate.net

SAR studies suggest that substitutions on the indole ring, particularly at the C-3 position, can modulate the antioxidant and cytoprotective capabilities of the molecule. nih.gov For example, the introduction of a pyrrolidinedithiocarbamate moiety at C-3 resulted in a derivative with significant antioxidant properties. nih.gov These investigations confirm that the indole-2-carboxylic acid scaffold can be chemically modified to produce compounds with significant antioxidant potential.

Assessment of Biochemical Responses Against Free Radicals

Free radicals are highly reactive molecular species characterized by an unpaired electron, which enables them to indiscriminately oxidize biological molecules such as lipids, proteins, and nucleic acids. encyclopedia.pubmdpi.com This process, known as oxidative stress, can lead to cellular damage and is implicated in the pathophysiology of numerous diseases. nih.gov The most reactive and damaging free radicals in biological systems include hydroxyl (•OH) and peroxyl (ROO•) radicals. encyclopedia.pubnih.gov They can initiate chain reactions, such as lipid peroxidation, which compromises cell membrane integrity. nih.gov

Compounds containing an indole nucleus, particularly those functionalized with a carboxylic acid group, have been a focus of research for their potential antioxidant activities. researchgate.netmdpi.com While direct studies on this compound are limited, research on related structures provides insight into its potential biochemical responses against free radicals. For instance, the indole-2-carboxamide scaffold, a derivative of indole-2-carboxylic acid, has demonstrated notable radical-scavenging properties, especially against superoxide radicals. mdpi.com Furthermore, hybrid molecules derived from 5-methoxy-indole carboxylic acid have shown the ability to suppress iron-induced lipid peroxidation and inhibit the degradation of deoxyribose, a marker for hydroxyl radical scavenging. mdpi.com These findings suggest that the indole-2-carboxylic acid core structure may contribute to mitigating the damaging effects of free radicals.

The general mechanism by which such antioxidants function involves donating an electron or a hydrogen atom to the free radical, thereby neutralizing it and terminating the damaging chain reaction. encyclopedia.pub The resonance-stabilized structure of the indole ring can facilitate this role.

Role in Antioxidant Resistance Systems

Cellular antioxidant resistance systems are a network of endogenous enzymes (like superoxide dismutase and catalase) and non-enzymatic molecules (like glutathione) that work in concert to neutralize reactive oxygen species (ROS) and prevent oxidative damage. mdpi.comnih.gov Exogenous antioxidant compounds can support and augment these native defense systems. nih.gov They can act as a first line of defense by directly scavenging free radicals before they can damage critical cellular components. nih.gov

Structure-Activity Relationship (SAR) Studies

Correlating Structural Modifications with Changes in Biological Activity

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the pharmacological activity of a lead compound by making targeted structural modifications. For the 1H-indole-2-carboxylic acid scaffold, SAR studies have been crucial in identifying derivatives with enhanced potency and selectivity for various biological targets, including cannabinoid receptors (CB1) and cysteinyl-leukotriene receptors (CysLT1). nih.govnih.gov

Key findings from SAR studies on this scaffold reveal that modifications at several positions on the indole ring and the carboxylic acid group profoundly influence biological activity. nih.govnih.gov

C3 Position: The introduction of short alkyl groups at the C3 position of the indole ring has been shown to be favorable for activity. For instance, in a series of 1H-indole-2-carboxamide analogs designed as CB1 allosteric modulators, shorter alkyl chains at C3 were found to enhance potency. nih.gov

C5 Position: Halogenation at the C5 position, such as the introduction of a chloro or fluoro group, significantly increases the potency of indole-2-carboxamide derivatives as CB1 receptor modulators. nih.gov

N1 Position (Indole Nitrogen): The presence of a proton (H) at the N1 position is a common feature in many active compounds of this class.

C2 Carboxylic Acid/Carboxamide Group: The functional group at the C2 position is critical. For activity as CB1 allosteric modulators, the carboxamide functionality was found to be a requirement. nih.gov In contrast, for CysLT1 antagonist activity, the free carboxylic acid is considered an essential moiety. nih.gov

The table below summarizes key SAR findings for the indole-2-carboxylic acid/carboxamide scaffold.

Position of ModificationStructural ChangeEffect on Biological ActivityTarget Receptor
C3 Introduction of short alkyl groupsEnhanced potencyCB1
C5 Addition of Chloro (Cl) or Fluoro (F)Enhanced potencyCB1
C2 Conversion of Carboxylic Acid to CarboxamideRequired for activityCB1
C2 Carboxylic Acid groupEssential for activityCysLT1

Identification of Pharmacophores and Key Chemical Features for Target Interaction

A pharmacophore is defined as the specific three-dimensional arrangement of chemical features within a molecule that is responsible for its biological activity by facilitating interaction with a specific target receptor. mdpi.com For the 1H-indole-2-carboxylic acid scaffold, distinct pharmacophoric models have been identified for different biological targets.

For CysLT1 Antagonist Activity: Research has identified a novel class of CysLT1 antagonists where the indole-2-carboxylic acid moiety is an essential pharmacophore. nih.gov The key features for potent antagonist activity were determined to be:

The Indole Ring: Serves as the core scaffold.

The Carboxylic Acid Function at C2: Acts as a critical interaction point, likely forming hydrogen bonds with the receptor.

A specific (E)-3-(2-(7-chloroquinolin-2-yl)vinyl)phenyl group: This large, hydrophobic group, typically attached via a linker to the C3 position, is necessary for effective binding. nih.gov

For CB1 Allosteric Modulator Activity: In the case of CB1 allosteric modulators, the pharmacophore is based on an indole-2-carboxamide structure. The key features include:

The Indole Ring: Similar to the CysLT1 antagonists, this forms the central scaffold.

The Carboxamide Linker at C2: This feature is crucial for activity and differentiates these compounds from the CysLT1 antagonists. nih.gov

Substituents on the Indole Ring: As identified in SAR studies, short alkyl groups at C3 and halogens at C5 are key features that enhance potency. nih.govnih.gov

A Phenyl Ring System: An appended phenyl ring, often substituted with groups like diethylamino, is another important component for interaction with the allosteric site of the CB1 receptor. nih.gov

The table below outlines the key pharmacophoric features for different targets.

Biological TargetCore ScaffoldKey Feature 1Key Feature 2Key Feature 3
CysLT1 Receptor IndoleCarboxylic Acid at C2Indole RingHydrophobic group at C3
CB1 Receptor (Allosteric Site) IndoleCarboxamide at C2Short alkyl group at C3Halogen at C5

Methodological Advancements in Research on Indole 2 Carboxylic Acid Analogues

Development of Novel Synthetic Protocols

The synthesis of indole-2-carboxylic acid analogues is a dynamic area of research, with continuous efforts to develop more efficient and versatile protocols. A key starting material, 1-propyl-1H-indole-2-carboxylic acid, can be prepared by reacting 1H-indole-2-carboxylic acid with 1-bromopropane (B46711) in the presence of potassium carbonate (K2CO3) in dry dimethylformamide (DMF). core.ac.uk This N-alkylation provides a straightforward route to the 1-propyl derivative, which can then be used as a precursor for more complex molecules. For instance, a series of 2-(5-aryl-1,3,4-oxadiazol-2-yl)-1-propyl-1H-indoles was synthesized starting from this compound. cabidigitallibrary.org The process involved converting the carboxylic acid to its corresponding carbohydrazide (B1668358), which was then condensed with various aromatic acids in the presence of phosphoryl trichloride (B1173362) to yield the target 1,3,4-oxadiazole (B1194373) derivatives. cabidigitallibrary.org

Broader advancements in the synthesis of the indole-2-carboxylic acid scaffold include:

Amide Coupling Reactions: A common strategy involves the coupling of indole-2-carboxylic acids with various amines to form amides. One improved method utilized 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDC·HCl) and hydroxybenzotriazole (B1436442) hydrate (B1144303) (HOBt), which provided significantly better yields compared to older methods using N,N′-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (B28879) (DMAP). nih.gov

Cascade Processes: A ligand-free, copper-catalyzed cascade process has been developed for the straightforward synthesis of indole-2-carboxylic acid esters from 2-halo aryl aldehydes or ketones and ethyl isocyanoacetate. rsc.org This method efficiently constructs the indole (B1671886) ring system and the C2-ester group in a single sequence.

Multi-step Syntheses for Complex Analogues: More complex derivatives are often prepared through multi-step sequences. For example, the synthesis of certain anti-TB diamide (B1670390) analogues involved coupling an N-Boc protected piperazine (B1678402) with a substituted indole-2-carboxylic acid, followed by deprotection and a subsequent amide coupling with adamantanecarboxylic acid. nih.gov

Classic Reactions with Modern Applications: Traditional reactions remain relevant. A method using nitrotoluene and diethyl oxalate (B1200264) as main raw materials, catalyzed by ferrous hydroxide, undergoes condensation and reduction with hydrazine (B178648) hydrate to produce indole-2-carboxylic acid. google.com This highlights the use of accessible materials and mild reaction conditions. google.com

Table 1: Selected Synthetic Protocols for Indole-2-Carboxylic Acid Derivatives
Target Compound TypeStarting MaterialsKey Reagents/CatalystsProtocol DescriptionReference
This compound1H-Indole-2-carboxylic acid, 1-bromopropaneK₂CO₃, DMFN-alkylation of the indole nitrogen. core.ac.uk
2-(5-aryl-1,3,4-oxadiazol-2-yl)-1-propyl-1H-indolesThis compound, Aromatic acidsHydrazine hydrate, POCl₃Conversion to carbohydrazide followed by condensation and cyclization. cabidigitallibrary.org
Indole-2-carboxamidesIndole-2-carboxylic acids, Amines (e.g., rimantadine)EDC·HCl, HOBt, DIPEAAmide coupling reaction. nih.gov
Indole-2-carboxylic acid esters2-Halo aryl aldehydes/ketones, Ethyl isocyanoacetateCopper catalyst (ligand-free)Condensation/coupling/deformylation cascade process. rsc.org

Application of Advanced Analytical Techniques for Compound Characterization

The structural confirmation of newly synthesized compounds like this compound and its analogues relies heavily on a suite of advanced analytical techniques. These methods provide unambiguous evidence of molecular structure, purity, and conformation.

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for characterization. For derivatives of this compound, the spectra confirm the presence of the propyl group and the substitution pattern on the indole ring and any attached moieties. cabidigitallibrary.org Detailed spectral data, including chemical shifts (ppm) and coupling constants (Hz), are reported for various indole-2-carboxylic acid derivatives, allowing for precise structural assignment. researchgate.netnih.govchemicalbook.com

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation patterns of the synthesized compounds. High-resolution mass spectrometry (HRMS) provides exact mass measurements, which further confirms the elemental composition of the molecules. researchgate.netnih.gov Techniques like GC-MS and LC-MS are also employed for analysis and purity assessment. nih.gov

Infrared (IR) Spectroscopy: FT-IR spectroscopy is used to identify key functional groups. In indole-2-carboxylic acid derivatives, characteristic peaks for N-H (if present), O-H of the carboxylic acid, and C=O (carbonyl) stretching are routinely reported to confirm the structure. cabidigitallibrary.orgresearchgate.net

Crystallographic Methods:

Single-Crystal X-ray Diffraction: This powerful technique provides the definitive three-dimensional structure of a molecule in the solid state. Studies on various indole-2-carboxylic acids have revealed detailed information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding. researchgate.netmdpi.com For example, X-ray diffraction analysis showed that 5-fluoro-1H-indole-2-carboxylic acid forms cyclic dimers connected by dual O-H···O hydrogen bonds. researchgate.net The discovery of a new polymorph of 5-methoxy-1H-indole-2-carboxylic acid was confirmed by single-crystal X-ray diffraction, highlighting its ability to distinguish between different crystalline forms. mdpi.com The molecular adduct of indole-2-carboxylic acid with 5-nitroquinoline (B147367) was also characterized by X-ray diffraction, revealing charge-transfer and hydrogen-bonding interactions. uq.edu.au

Table 2: Advanced Analytical Techniques in the Characterization of Indole-2-Carboxylic Acid Analogues
TechniqueInformation ObtainedExample ApplicationReference
¹H and ¹³C NMRElucidation of the carbon-hydrogen framework, confirmation of substitution patterns.Characterization of 2-(5-aryl-1,3,4-oxadiazol-2-yl)-1-propyl-1H-indoles. cabidigitallibrary.org
Mass Spectrometry (MS/HRMS)Determination of molecular weight and elemental composition.Confirmation of the mass of novel indole-2-carboxamide derivatives. researchgate.netnih.gov
FT-IR SpectroscopyIdentification of functional groups (e.g., C=O, O-H, N-H).Confirmation of carbonyl and hydroxyl groups in synthesized compounds. researchgate.net
Single-Crystal X-ray DiffractionDetermination of 3D molecular structure, bond lengths, angles, and intermolecular interactions.Revealed the dimeric structure of 5-halo-1H-indole-2-carboxylic acids. researchgate.net

Integration of Computational Methods in Drug Discovery Pipelines

Computational methods are increasingly integral to the discovery and optimization of indole-2-carboxylic acid analogues as potential therapeutic agents. These in silico tools allow for the prediction of molecular properties and interactions, guiding synthetic efforts and prioritizing compounds for biological testing.

Molecular Docking: This technique is widely used to predict the binding orientation and affinity of a ligand to the active site of a protein target. For instance, molecular docking was used to identify indole-2-carboxylic acid as a scaffold for novel HIV-1 integrase inhibitors. mdpi.comnih.gov The studies revealed that the indole core and the C2 carboxyl group could chelate the two Mg²⁺ ions within the enzyme's active site. mdpi.comnih.govnih.gov Further docking analyses of optimized analogues showed that introducing a long branch at the C3 position or a halogenated benzene (B151609) ring at the C6 position could enhance interactions with hydrophobic pockets or with viral DNA, respectively, leading to improved inhibitory activity. mdpi.comrsc.org

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. These models are used to predict the activity of new, unsynthesized compounds. nih.gov Studies on isatin (B1672199) and indole derivatives have used QSAR to predict inhibitory activity against targets like SARS 3CLpro. nih.gov By developing robust and validated QSAR models, researchers can screen virtual libraries and identify structural features that are crucial for potency, thereby guiding the design of more effective inhibitors. nih.goveurjchem.com

In Silico Property Prediction: Computational tools are also used to predict drug-like properties. For example, properties such as lipophilicity (ClogP) and the potential to cross the blood-brain barrier (BBB) were assessed in silico for newly designed indole-2-carboxamide analogues, helping to evaluate their potential as drug candidates early in the discovery process. nih.gov

Table 3: Application of Computational Methods in Indole-2-Carboxylic Acid Research
MethodPurposeKey Finding/ApplicationReference
Molecular DockingPredict ligand-protein binding mode and affinity.Showed indole-2-carboxylic acid derivatives chelating Mg²⁺ ions in the HIV-1 integrase active site. mdpi.comnih.gov
QSARCorrelate chemical structure with biological activity to predict potency.Developed models to predict the inhibitory activity of indole derivatives against various enzymes. nih.goveurjchem.com
Virtual ScreeningScreen large compound libraries in silico to identify potential hits.Identified indole-2-carboxylic acid as a promising scaffold from a database screening against HIV-1 integrase. mdpi.comnih.gov
In Silico ADME PredictionPredict pharmacokinetic properties like BBB penetration and lipophilicity.Predicted that designed indole-2-carboxamides could cross the blood-brain barrier. nih.gov

Future Directions and Research Perspectives

Exploration of Underexplored Derivatization Chemistries

While standard derivatizations such as esterification or amidation of the carboxylic acid group are common, future synthetic efforts can focus on more novel and complex transformations to unlock new chemical space. nih.govmdpi.com The indole (B1671886) nucleus itself presents multiple sites for modification, and moving beyond traditional methods is key to generating next-generation analogs.

Key underexplored areas include:

Late-Stage C-H Functionalization: Modern synthetic methods allow for the direct modification of carbon-hydrogen bonds at positions C3, C4, C5, C6, and C7 of the indole ring. These reactions offer an efficient way to introduce diverse substituents without the need for pre-functionalized starting materials, providing rapid access to a wide array of derivatives.

Complex Cascade Reactions: Multi-component reactions, such as the ligand-free copper-catalyzed condensation/coupling/deformylation cascade process used to assemble indole-2-carboxylic acid esters, can build molecular complexity in a single step. rsc.org Exploring new cascade sequences starting from the 1-propyl-1H-indole-2-carboxylic acid core could lead to the discovery of unique and intricate molecular architectures.

Novel Ring-Forming Reactions: The indole core can be used as a template for constructing more complex heterocyclic systems. For instance, condensing the C2-carboxylic acid and the N1-propyl group with bifunctional reagents could yield novel fused polycyclic structures with distinct three-dimensional shapes.

Targeted Modifications at C3: While formylation at the C3 position via the Vilsmeier-Haack reaction is a known modification, further elaboration of this functional group is an area ripe for exploration. nih.govmdpi.com For example, using the C3-aldehyde as a linchpin for multicomponent reactions could attach complex side chains that have been shown to improve interactions with biological targets. nih.gov

Derivatization StrategyTarget Position(s)Potential OutcomeReference
Amide CouplingC2-Carboxylic AcidCreation of indole-2-carboxamides with diverse substituents. nih.gov
EsterificationC2-Carboxylic AcidSynthesis of ester derivatives for prodrug strategies or modulation of properties. mdpi.com
Vilsmeier-Haack ReactionC3Introduction of a formyl group for further functionalization. nih.gov
Suzuki/Heck CouplingC4, C5, C6, C7 (Halogenated)Introduction of aryl or vinyl groups to explore π-stacking interactions. rsc.org
Direct C-H ActivationC3, C4, C5, C6, C7Direct installation of functional groups on the indole core without pre-functionalization.N/A
Cascade CyclizationC2, C3, N1Formation of novel fused heterocyclic systems. rsc.org

Integration of Artificial Intelligence and Machine Learning in Scaffold Design

Artificial intelligence (AI) and machine learning (ML) are transforming drug discovery by enabling the rapid design and evaluation of new chemical entities. researchgate.netnih.gov These computational tools can be powerfully applied to the this compound scaffold to guide the synthesis of derivatives with optimized properties.

Key applications include:

De Novo Design with Generative Models: AI models, such as recurrent neural networks (RNNs) and generative adversarial networks (GANs), can be trained on large chemical databases to learn the rules of chemical structure and bonding. nih.gov A model could be specifically trained on known bioactive indole derivatives to generate novel molecules centered around the this compound scaffold, ensuring they possess drug-like characteristics. nih.gov This approach allows for the exploration of vast chemical spaces that are not easily accessible through traditional intuition-based design. nih.gov

Predictive Modeling for Properties (QSAR): Quantitative Structure-Activity Relationship (QSAR) models built with machine learning algorithms can predict the biological activity and physicochemical properties (e.g., solubility, permeability, metabolic stability) of designed compounds before they are synthesized. nih.govresearchgate.net By creating a model based on the this compound core, researchers can prioritize the synthesis of only the most promising candidates, saving significant time and resources.

Structure-Based Virtual Screening: For known biological targets, computational docking can screen virtual libraries of derivatives against the target's binding site. nih.gov AI can enhance this process by refining scoring functions and predicting optimal binding poses. This was successfully used to identify indole-2-carboxylic acid derivatives as potent inhibitors of HIV-1 integrase. nih.govnih.gov

AI/ML ApplicationDescriptionRelevance to ScaffoldReference
Generative ModelingAI models create novel molecules based on a learned chemical space.Design of new, synthesizable this compound derivatives. nih.gov
Predictive QSARML models predict activity and ADME properties from chemical structure.Prioritization of synthetic targets by forecasting their biological efficacy and drug-likeness. nih.govresearchgate.net
Virtual ScreeningComputationally docking large libraries of compounds into a target's active site.Identification of derivatives with high predicted binding affinity for specific proteins. nih.gov
Lead OptimizationAI predicts how structural modifications will impact a compound's properties.Fine-tuning lead compounds to improve efficacy and reduce potential toxicity. nih.gov

Advancements in Targeted Mechanistic Biological Investigations

To fully realize the therapeutic potential of this compound derivatives, future research must move beyond broad phenotypic screening to detailed mechanistic studies that pinpoint their molecular targets and pathways of action.

Future research directions should focus on:

Identification of Specific Molecular Targets: While indole derivatives are known to interact with a range of targets like protein kinases and DNA topoisomerases, the specific partners for this particular scaffold are largely unknown. mdpi.comnih.gov A crucial area of research involves using advanced chemical biology techniques, such as affinity-based protein profiling and thermal proteome profiling, to identify the direct binding proteins of active derivatives within the cell. The well-documented case of indole-2-carboxylic acids chelating Mg²⁺ ions in the active site of HIV-1 integrase serves as an excellent example of a detailed mechanistic understanding that can guide further optimization. nih.govrsc.org

Development of Custom Chemical Probes: Synthesizing derivatives of this compound that incorporate fluorescent dyes or photo-affinity labels can create powerful chemical probes. nih.gov These tools would allow researchers to visualize the compound's subcellular localization in real-time and to covalently capture and identify its binding partners, providing direct evidence of its mechanism of action. researchgate.net

Molecularly Imprinted Sensors: For tracking specific derivatives in complex biological or environmental samples, molecularly imprinted polymers (MIPs) could be developed. acs.org These synthetic receptors can be engineered to bind a target molecule with high specificity, forming the basis of robust sensors for quantitative analysis. acs.org

Investigation TechniquePurposePotential InsightReference
Affinity-Based ProteomicsIdentify direct protein binding partners from cell lysates.Uncover the primary molecular target(s) responsible for the compound's biological effects.N/A
Fluorescent ProbesVisualize the subcellular localization and dynamics of the compound.Determine where in the cell the compound acts (e.g., nucleus, mitochondria). nih.govresearchgate.net
DNA Binding StudiesAssess interaction with DNA using spectroscopic techniques.Determine if the compound's mechanism involves direct DNA intercalation or groove binding. nih.gov
Target-Specific AssaysEvaluate activity against known targets of indole compounds (e.g., kinases, integrases).Confirm or rule out suspected mechanisms of action. mdpi.comnih.gov
Molecularly Imprinted PolymersCreate specific sensors for detecting the compound.Enable precise quantification in complex biological fluids. acs.org

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-propyl-1H-indole-2-carboxylic acid, and what are their limitations?

  • The synthesis of indole-2-carboxylic acid derivatives typically involves cyclization reactions or functionalization of pre-existing indole scaffolds. For example, intramolecular cyclization of prefunctionalized substrates (e.g., propargylamines or α-diazo ketones) can yield indole-2-carboxylates, but multi-step synthesis increases resource consumption . Alternative methods include condensation of 3-formyl-1H-indole-2-carboxylic acid with heterocyclic amines (e.g., thiazolidinones) under reflux with acetic acid and sodium acetate . However, challenges include low yields due to side reactions and the need for rigorous purification (e.g., recrystallization from acetic acid) .

Q. How can researchers determine the physicochemical properties of this compound when experimental data are scarce?

  • When empirical data (e.g., melting point, solubility) are unavailable, computational tools can predict properties like pKa (4.09 ± 0.30) and density (1.41 ± 0.1 g/cm³) using software such as PubChem-derived algorithms . Experimental characterization may involve HPLC for purity (>95%) and spectroscopic methods (e.g., NMR, FT-IR) for structural validation .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Based on structurally similar indole derivatives, use P95/P1 respirators for particulate control and OV/AG/P99 filters for vapor protection. Wear full protective gear (gloves, goggles, lab coats) to prevent skin/eye contact. Avoid drainage contamination and ensure proper ventilation .

Advanced Research Questions

Q. How can synthetic efficiency be improved for this compound derivatives?

  • Optimize reaction conditions by varying catalysts (e.g., rhodium for hydrogenation) or solvents to reduce side products. For example, sodium acetate in acetic acid facilitates condensation reactions with 3-formyl-indole precursors . High-throughput screening of coupling agents (e.g., EDCI, HOBt) may enhance amide bond formation in derivative synthesis .

Q. What strategies resolve contradictions in crystallographic data for indole-2-carboxylic acid derivatives?

  • Use SHELX programs (e.g., SHELXL for refinement, SHELXD for phase solution) to analyze high-resolution X-ray data. For twinned crystals, employ twin-law refinement in SHELXL. Cross-validate results with spectroscopic data (e.g., NMR crystallography) to address discrepancies .

Q. How do computational predictions compare with experimental data for indole-2-carboxylic acid derivatives?

  • Computational models (e.g., density functional theory) predict molecular properties like bond angles and electron distribution, which can be validated via X-ray crystallography. For example, PubChem-calculated InChI keys and SMILES strings should match experimental chromatographic retention times and fragmentation patterns in LC-MS . Discrepancies may arise from solvation effects unaccounted for in simulations.

Q. What methodologies are effective in analyzing the stability of this compound under varying conditions?

  • Conduct accelerated stability studies by exposing the compound to heat (40–60°C), humidity (75% RH), and light (UV/Vis). Monitor degradation via HPLC for byproduct formation. For hydrolytic stability, use buffered solutions (pH 1–13) and track carboxylate ester hydrolysis kinetics .

Q. How can researchers address the lack of toxicological data for novel indole-2-carboxylic acid derivatives?

  • Perform in vitro assays (e.g., Ames test for mutagenicity, MTT assay for cytotoxicity) as preliminary screens. For in vivo extrapolation, use quantitative structure-activity relationship (QSAR) models to predict acute toxicity (e.g., LD50) based on structural analogs .

Methodological Notes

  • Synthetic Optimization : Prioritize one-pot reactions to reduce purification steps .
  • Data Validation : Cross-reference computational predictions (e.g., pKa, logP) with experimental results using platforms like ChemAxon or ACD/Labs .
  • Safety Compliance : Follow OSHA and EU CEN standards for respiratory equipment and waste disposal .

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Feasible Synthetic Routes

Reactant of Route 1
1-propyl-1H-indole-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-propyl-1H-indole-2-carboxylic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.